2-(3-溴-4-乙氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

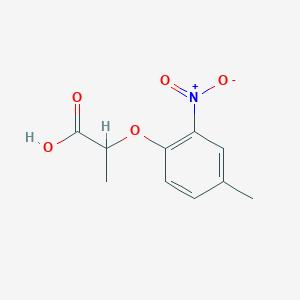

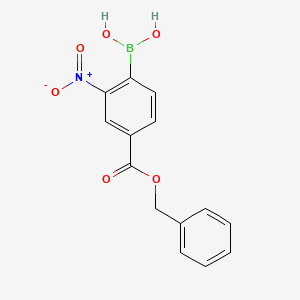

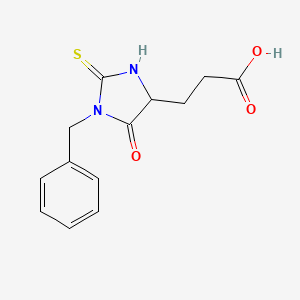

The synthesis of related compounds involves regioselective bromination, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve a high yield of 84% . This suggests that a similar approach could be applied to synthesize the ethoxy variant of the compound by substituting the methoxy group with an ethoxy group.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid shows that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This indicates that the ethoxy variant would likely have a similar planarity between the ethoxy group and the phenyl ring, with a comparable tilt for the acetic acid substituent.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar compounds. For instance, 3-Bromoacetyl-7-methoxycoumarin reacts readily with carboxylic acids to form fluorescent derivatives . This suggests that the bromo and ethoxy substituents on the phenyl ring of 2-(3-Bromo-4-ethoxyphenyl)acetic acid may also influence its reactivity in forming derivatives or participating in electrophilic substitution reactions, as observed in the bromination kinetics of methoxycarbonyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromo-4-ethoxyphenyl)acetic acid can be extrapolated from the properties of structurally similar compounds. The presence of electron-donating and electron-withdrawing groups, such as the ethoxy and bromo substituents, will affect the compound's acidity, solubility, and spectral properties. For example, compounds with electron-releasing groups exhibit bathochromic shifts in acid solutions , and the presence of a bromo substituent indicates electron-withdrawing characteristics that could influence the compound's acidity and reactivity .

科学研究应用

合成和化学性质

- 一项研究描述了一个7步合成对映纯二芳基乙烷的程序,从相关化合物开始。这突显了2-(3-溴-4-乙氧基苯基)乙酸在合成复杂有机分子(Zhang et al., 2014)中的潜力。

- 另一项研究聚焦于对4-甲氧基苯乙酸的区域选择性溴化,这与2-(3-溴-4-乙氧基苯基)乙酸在创建结构特定分子(Guzei, Gunderson & Hill, 2010)方面的相关性。

生物学和药理学应用

- 一项关于大鼠体内对一种精神活性苯乙胺代谢的研究确定了几种代谢物,其中包括与2-(3-溴-4-乙氧基苯基)乙酸结构相关的化合物。这表明在药代动力学和药物代谢研究(Kanamori et al., 2002)中的潜在应用。

- 关于新的异双功能试剂用于肽与脂质体的偶联的研究包括与2-(3-溴-4-乙氧基苯基)乙酸结构相似的化合物。这表明其在生物共轭和疫苗开发(Frisch, Boeckler & Schuber, 1996)中的潜在用途。

抗氧化性质

- 关于海洋红藻Rhodomela confervoides的研究分离出与2-(3-溴-4-乙氧基苯基)乙酸结构相关的溴酚类化合物,展示出显著的抗氧化活性。这表明在天然抗氧化剂开发(Li et al., 2011);(Li et al., 2012)中的潜在应用。

未来方向

属性

IUPAC Name |

2-(3-bromo-4-ethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAXFPLSLBPYOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-ethoxyphenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)